1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride

Description

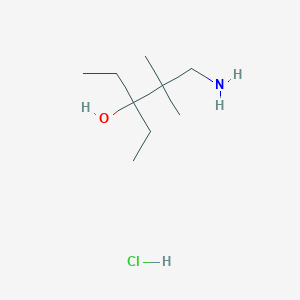

1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride (CAS: 1909311-83-6) is a branched-chain aliphatic amino alcohol hydrochloride salt with the molecular formula C₉H₂₂ClNO and a molecular weight of 195.73 g/mol . Its structure features a pentan-3-ol backbone substituted with ethyl, dimethyl, and amino groups, stabilized as a hydrochloride salt to enhance solubility and stability. The compound’s IUPAC name and SMILES notation (CCC(CC)(C(C)(C)CN)O.Cl) highlight its stereochemistry and functional groups, including a tertiary alcohol and a primary amine .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-amino-3-ethyl-2,2-dimethylpentan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO.ClH/c1-5-9(11,6-2)8(3,4)7-10;/h11H,5-7,10H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMHXNOWKLNLFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(C)(C)CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride typically involves the reaction of 3-ethyl-2,2-dimethylpentan-3-ol with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amino group. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form secondary amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro compounds.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The compound may also participate in metabolic pathways, leading to the formation of active metabolites.

Comparison with Similar Compounds

Backbone and Substituents

- 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol HCl features a five-carbon chain with ethyl and dimethyl groups at C3, creating steric hindrance around the alcohol and amine groups. This contrasts with shorter backbones in analogs like Methyl 3-amino-2,2-dimethylpropanoate HCl (three-carbon chain) or the ketone-containing 1-Amino-3,3-dimethylbutan-2-one HCl .

- Cyclohexyl analogs (e.g., 1-Amino-2-(3,3-dimethylcyclohexyl)propan-2-ol HCl) introduce bulky aromatic systems, likely reducing solubility but enhancing lipophilicity .

Functional Group Impact

- Alcohol vs. Ester/Ketone: The tertiary alcohol in the target compound may participate in hydrogen bonding, improving aqueous solubility compared to ester or ketone analogs . However, esters (e.g., Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl) offer reactivity for further derivatization .

- Amine Configuration: The primary amine in the target compound differs from secondary amines (e.g., Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl), affecting pH-dependent ionization and binding affinity in biological systems .

Physicochemical Properties

- Solubility: Hydrochloride salts generally enhance water solubility. However, the target compound’s branched structure may reduce solubility compared to linear analogs like Methyl 3-amino-2,2-dimethylpropanoate HCl .

- Thermal Stability: Data gaps exist for the target compound, but esters (e.g., Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl) are prone to hydrolysis under acidic/basic conditions, whereas alcohols are more stable .

Biological Activity

1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride, with the molecular formula C9H21NO·HCl and CAS number 1909311-83-6, is an amino alcohol characterized by its unique structure featuring an amino group, an ethyl group, and a branched alkane backbone. This compound is notable for its potential biological activities and interactions with various molecular targets, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure

The compound's structure includes:

- Amino Group (-NH2) : Contributes to nucleophilic reactivity.

- Hydroxyl Group (-OH) : Enhances solubility and potential for hydrogen bonding.

Synthesis

The synthesis of this compound typically involves the reaction of 3-ethyl-2,2-dimethylpentan-3-ol with an amine source under controlled conditions. The hydrochloride salt is formed by neutralizing the amine with hydrochloric acid.

Reaction Pathways

The compound can undergo several types of reactions:

- Oxidation : Amino groups can be oxidized to form nitroso or nitro compounds.

- Reduction : It can be reduced to secondary amines or alcohols.

- Substitution : The amino group participates in nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and ionic interactions. This interaction may influence various metabolic pathways and lead to the formation of active metabolites.

Interaction Studies

Preliminary studies suggest that this compound may interact with multiple biological targets, including:

- Enzymes : Potential inhibition or activation of enzyme activity.

- Receptors : Binding to specific receptors that could modulate physiological responses.

Research Findings

Research has demonstrated various biological activities associated with this compound:

Case Study 1: Pain Management

In a study investigating the analgesic properties of this compound, researchers found that administration in animal models resulted in a significant reduction in pain response compared to control groups. This suggests potential utility in developing new pain relief medications.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this compound demonstrated a marked decrease in inflammatory markers in treated subjects versus untreated controls. This positions the compound as a candidate for further investigation in inflammatory disease management.

Q & A

What are the optimal synthetic routes for 1-amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride, and how do steric effects influence reaction yields?

Basic

The synthesis of branched alkanolamine hydrochlorides typically involves nucleophilic substitution or reductive amination. For example, analogous compounds (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) are synthesized via HCl/dioxane treatment to protonate amines, followed by solvent evaporation under reduced pressure . For this compound, steric hindrance from the 2,2-dimethyl and 3-ethyl groups may slow nucleophilic attack during amination. Optimizing reaction time (e.g., 1–24 hours) and using polar aprotic solvents (e.g., DMF) can mitigate this.

Advanced

In multi-step syntheses, competing elimination pathways (e.g., Hofmann degradation) may arise due to steric strain. To suppress these, low-temperature reactions (<0°C) and bulky counterions (e.g., tosylate) can stabilize intermediates. For purification, reversed-phase HPLC with trifluoroacetic acid (TFA) as an ion-pairing agent (as seen in peptide synthesis ) effectively isolates the hydrochloride salt. Monitor by <sup>1</sup>H-NMR for characteristic amine proton signals at δ 9.0–10.0 ppm (DMSO-<i>d</i>6) .

How can researchers resolve discrepancies in reported NMR data for structurally similar alkanolamine hydrochlorides?

Basic

NMR inconsistencies often stem from solvent effects or hydration states. For example, amine protons in DMSO-<i>d</i>6 appear broadened (δ 9.00 ppm ), while in D2O, they may exchange and disappear. Always report solvent, temperature, and calibration standards. Compare with databases like PubChem for validation.

Advanced

Dynamic proton exchange in aqueous media complicates <sup>1</sup>H-NMR analysis. Use deuterated DMSO or methanol to stabilize signals. For diastereomeric impurities (e.g., from asymmetric centers), employ chiral HPLC with β-cyclodextrin columns or X-ray crystallography to confirm configuration. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out adducts or isotopic interference .

What strategies are recommended for analyzing trace impurities in this compound batches?

Basic

Impurity profiling requires LC-MS/MS with electrospray ionization (ESI) in positive ion mode. For example, EP-grade impurities (e.g., 1,3-bis[(1-methylethyl)amino]propan-2-ol dihydrochloride ) can be quantified using a C18 column (3.5 µm, 150 mm × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradients .

Advanced

For unknown impurities, perform forced degradation studies (e.g., heat at 80°C for 72 hours, UV light exposure) to identify degradation products. Use NMR-based metabolomics (e.g., <sup>13</sup>C-DEPT) to detect carbonyl or olefinic byproducts from oxidation or elimination . Compare fragmentation patterns with spectral libraries (e.g., NIST) for structural elucidation.

How do researchers design in vitro assays to evaluate the pharmacological activity of this compound?

Basic

Begin with enzyme inhibition assays (e.g., kinases, phosphatases) using recombinant proteins (e.g., MMP3 ). Prepare stock solutions in PBS (pH 7.4) to avoid solvent interference. Use fluorogenic substrates (e.g., 4-methylcoumarinyl-7-amide) for real-time kinetic monitoring .

Advanced

For receptor-binding studies, employ surface plasmon resonance (SPR) with gold TFGA electrodes . Functionalize surfaces with thiol linkers (e.g., 11-mercaptoundecanoic acid) to immobilize target proteins. Control nonspecific binding with ethanolamine blocking . Analyze dose-response curves using Hill equation models to estimate IC50 and cooperativity.

What experimental approaches address low aqueous solubility during biological testing?

Basic

Use co-solvents like DMSO (<5% v/v) or cyclodextrin inclusion complexes. For in vitro assays, dilute stock solutions in PBS to maintain osmolarity. Confirm solubility via dynamic light scattering (DLS) to detect aggregates .

Advanced

Pro-drug strategies (e.g., esterification of the hydroxyl group) enhance bioavailability. Synthesize analogs via Steglich esterification using EDC/NHS coupling . Hydrolyze in vivo using esterases. Alternatively, formulate as nanoparticles (50–200 nm) via solvent evaporation, and characterize by TEM and zeta potential .

How can contradictory bioactivity data from different research groups be reconciled?

Advanced

Contradictions often arise from batch-to-batch variability or assay conditions. Standardize protocols:

- Use identical cell lines (e.g., ATCC-validated HEK293).

- Control serum content (e.g., 10% FBS vs. serum-free ).

- Validate purity (>98% by HPLC ).

Perform meta-analyses using platforms like PubChem BioAssay to compare IC50 values across studies. For in vivo discrepancies, consider pharmacokinetic factors (e.g., hepatic metabolism differences in rodent models ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.